molecular formula C16H10BrNO3 B2860400 2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 22394-23-6

2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2860400
CAS RN: 22394-23-6
M. Wt: 344.164
InChI Key: MRWGJWVERUCIOT-UHFFFAOYSA-N
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Description

“2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a chemical compound with the CAS Number: 22394-23-6 . It has a molecular weight of 344.16 . The IUPAC name for this compound is 2- (2- (2-bromoacetyl)phenyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H10BrNO3/c17-9-14(19)12-7-3-4-8-13(12)18-15(20)10-5-1-2-6-11(10)16(18)21/h1-8H,9H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 344.16 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Photophysical Properties

A novel phthalimide derivative containing an isoindole moiety was synthesized and its solvatochromic behavior was investigated to estimate the singlet excited and ground state dipole moments. The study provides insights into the chemical stability and reactive centers of such compounds, contributing to the understanding of their photophysical properties and potential applications in material science or photodynamic therapy (Akshaya et al., 2016).

Structural Characterization

The structure of a similar isoindole-1,3-dione derivative was confirmed using 1D and 2D NMR spectroscopy, highlighting the significance of such techniques in verifying the identity of complex organic compounds. This approach is essential in the development of new chemical entities with potential applications in various fields of research, including medicinal chemistry and materials science (Dioukhane et al., 2021).

Functionalization and Reactivity

The reactivity of isoindole-1,3-diones with bromine and other reagents was explored, leading to the formation of pseudo-allylic halogenation products. Such studies are crucial for understanding the chemical behavior of isoindole derivatives, paving the way for their application in synthetic organic chemistry and the design of new molecules with specific functionalities (Khusnitdinov et al., 2019).

Novel Routes to Isoindolobenzazepines

Research into the reactions of phthalimidin-2-ylacetic acid derivatives has opened new routes to isoindolobenzazepines, a class of compounds that may have potential applications in the development of new therapeutic agents or in material science. This work illustrates the importance of innovative synthetic pathways in expanding the chemical space of isoindole derivatives (Scartoni et al., 1979).

Polysubstituted Isoindole-1,3-dione Analogues

The synthesis of new polysubstituted isoindole-1,3-dione analogues demonstrates the versatility of isoindole derivatives in chemical synthesis. The ability to introduce various substituents and functional groups can lead to compounds with diverse physical, chemical, and biological properties, suitable for applications in pharmaceuticals, agrochemicals, and materials science (Tan et al., 2014).

Future Directions

While specific future directions for this compound are not mentioned in the search results, 3-(bromoacetyl)coumarins have been highlighted for their potential in the synthesis of various bioactive heterocyclic systems, suggesting potential future research directions .

properties

IUPAC Name

2-[2-(2-bromoacetyl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-9-14(19)12-7-3-4-8-13(12)18-15(20)10-5-1-2-6-11(10)16(18)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWGJWVERUCIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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